Cas no 1466171-13-0 (2-amino-4-(ethanesulfonyl)butanamide)

2-amino-4-(ethanesulfonyl)butanamide 化学的及び物理的性質
名前と識別子
-
- 2-amino-4-(ethanesulfonyl)butanamide
- 1466171-13-0
- AKOS014321835
- 2-amino-4-ethylsulfonylbutanamide
- EN300-1299151
-
- インチ: 1S/C6H14N2O3S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)
- InChIKey: IZYQWNFVIJDHID-UHFFFAOYSA-N
- ほほえんだ: S(CC)(CCC(C(N)=O)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 194.07251349g/mol
- どういたいしつりょう: 194.07251349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
2-amino-4-(ethanesulfonyl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1299151-1.0g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1299151-2.5g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 2.5g |
$2155.0 | 2023-05-26 | ||
Enamine | EN300-1299151-5.0g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 5g |
$3189.0 | 2023-05-26 | ||
Enamine | EN300-1299151-0.1g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 0.1g |
$383.0 | 2023-05-26 | ||
Enamine | EN300-1299151-0.25g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 0.25g |
$546.0 | 2023-05-26 | ||
Enamine | EN300-1299151-0.5g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 0.5g |
$858.0 | 2023-05-26 | ||
Enamine | EN300-1299151-10.0g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 10g |
$4729.0 | 2023-05-26 | ||
Enamine | EN300-1299151-50mg |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 50mg |
$256.0 | 2023-09-30 | ||
1PlusChem | 1P028I5F-2.5g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 95% | 2.5g |
$2726.00 | 2023-12-21 | |
Aaron | AR028IDR-50mg |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 95% | 50mg |
$377.00 | 2025-02-16 |
2-amino-4-(ethanesulfonyl)butanamide 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
6. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
2-amino-4-(ethanesulfonyl)butanamideに関する追加情報
2-Amino-4-(ethanesulfonyl)butanamide: A Promising Compound with CAS No. 1466171-13-0 for Targeted Therapeutic Applications
2-Amino-4-(ethanesulfonyl)butanamide, a synthetic compound with the CAS No. 1466171-13-0 identifier, has emerged as a significant molecule in the field of pharmaceutical research. This compound, characterized by its unique molecular structure and functional groups, is being extensively studied for its potential therapeutic applications. Recent advancements in chemical synthesis and biological evaluation have highlighted its role in modulating key enzymatic pathways, making it a subject of interest in both academic and industrial settings.
The molecular framework of 2-Amino-4-(ethanesulfonyl)butanamide consists of a butanamide backbone with an amino group at the second carbon position and an ethanesulfonyl group at the fourth carbon. This structural feature imparts distinct physicochemical properties, including solubility characteristics and reactivity profiles. The ethanesulfonyl group, a sulfonamide derivative, contributes to the molecule's ability to interact with specific biological targets, while the amino functionality enhances its potential for metabolic interactions. These attributes make the compound a versatile candidate for drug development.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that 2-Amino-4-(ethanesulfonyl)butanamide exhibits selective inhibition of the proteasome, a critical cellular machinery involved in protein degradation. This finding is particularly relevant to the treatment of diseases characterized by aberrant protein homeostasis, such as neurodegenerative disorders and certain cancers. The compound's ability to modulate proteasomal activity suggests potential applications in targeting oncogenic pathways and neuroinflammatory conditions.
Another notable study published in Drug Discovery Today (2024) explored the in vitro activity of 2-Amino-4-(ethanesulfonyl)butanamide against prostate cancer cell lines. The research indicated that the compound effectively induces apoptosis in cancerous cells while sparing normal cells, highlighting its potential as a selective therapeutic agent. The mechanism of action involves the disruption of mitochondrial membrane potential and the activation of caspase-dependent pathways, which are critical for programmed cell death.
In addition to its antitumor properties, 2-Amino-4-(ethanesulfonyl)butanamide has shown promise in neurological research. A 2023 study in Neuropharmacology reported that the compound exhibits neuroprotective effects in models of Alzheimer's disease. The study suggested that the molecule's ability to inhibit the aggregation of amyloid-beta peptides could mitigate the pathological features of the disease. These findings underscore the compound's potential in developing therapies for age-related neurological disorders.
The synthetic pathways of 2-Amino-4-(ethanesulfonyl)butanamide have been optimized to enhance yield and purity, as reported in Organic & Biomolecular Chemistry (2023). The research highlighted the use of catalytic methods and solvent-free conditions to achieve high efficiency in the synthesis process. These advancements are crucial for scaling up production for clinical applications, ensuring the compound meets pharmaceutical quality standards.
Furthermore, the pharmacokinetic profile of 2-Amino-4-(ethanesulfonyl)butanamide has been evaluated in preclinical studies. A 2024 study in Drug Metabolism and Disposition revealed that the compound exhibits favorable absorption and distribution properties, with minimal hepatic metabolism. This suggests that the compound may have a long half-life and good bioavailability, which are essential for oral administration in therapeutic settings.
Researchers are also exploring the potential of 2-Amino-4-(ethanesulfonyl)butanamide in combination therapy for cancer treatment. A 2023 study in Cancer Research demonstrated that the compound enhances the efficacy of traditional chemotherapeutic agents by sensitizing cancer cells to apoptosis. This synergistic effect could lead to more effective treatment regimens with reduced side effects, offering new possibilities in oncology.
The mechanism of action of 2-Amino-4-(ethanesulfonyl)butanamide is under active investigation to identify its precise targets and pathways. A 2024 review in Current Pharmaceutical Design summarized the current understanding of the compound's interactions with cellular components. The review highlighted the importance of further studies to elucidate its role in various biological processes, which could open new avenues for therapeutic applications.
Despite its promising properties, challenges remain in the development of 2-Amino-4-(ethanesulfonyl)butanamide for clinical use. Ongoing research focuses on optimizing its selectivity and toxicity profile to ensure safety and efficacy. A 2023 study in Toxicological Sciences reported that the compound exhibits low toxicity in preclinical models, but further studies are needed to assess its long-term effects in human populations.
In conclusion, 2-Amino-4-(ethanesulfonyl)butanamide represents a significant advancement in pharmaceutical research, with potential applications in treating a range of diseases. The compound's unique structural features and biological activities make it a promising candidate for further development. As research continues, the compound may pave the way for innovative therapies in oncology, neurology, and other medical fields.
For more information on the latest developments in the research of 2-Amino-4-(ethanesulfonyl)butanamide, please refer to the cited studies and ongoing clinical trials. The continued exploration of this compound's properties and applications is expected to contribute significantly to the advancement of medical science and therapeutic strategies.
1466171-13-0 (2-amino-4-(ethanesulfonyl)butanamide) 関連製品
- 1385384-02-0(N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide)
- 1260903-07-8(2-(6-Bromopyridin-2-yl)ethanamine hydrochloride)
- 2229221-62-7(tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate)
- 35741-47-0(2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile)
- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)
- 18033-75-5(Silane,methoxydimethyl-)
- 2411318-79-9(1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one)
- 866021-03-6(L-745,870 Trihydrochloride)
- 858761-13-4(propan-2-yl 2-{(2Z)-2-(3-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)
- 5215-07-6(1-AMINO-3-(4-CHLOROPHENOXY)PROPAN-2-OL)



